Heptane-1,7-diyl didecanoate
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Overview
Description
Heptane-1,7-diyl didecanoate is an organic compound characterized by its unique structure, which includes a heptane backbone with two decanoate ester groups attached at the first and seventh positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,7-diyl didecanoate typically involves the esterification of heptane-1,7-diol with decanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the diol to the diester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Heptane-1,7-diyl didecanoate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Decanoic acid and heptane-1,7-dicarboxylic acid.
Reduction: Heptane-1,7-diol and decanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptane-1,7-diyl didecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized as a plasticizer in polymer production and as a lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of heptane-1,7-diyl didecanoate depends on its specific application. In biological systems, it may interact with cell membranes due to its lipophilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. In drug delivery, it may enhance the solubility and bioavailability of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Heptane-1,7-diyl diformate: Similar structure but with formate ester groups instead of decanoate.
Heptane-1,7-diyl diacetate: Similar structure but with acetate ester groups instead of decanoate.
Heptane-1,7-diyl dibutyrate: Similar structure but with butyrate ester groups instead of decanoate.
Uniqueness
Heptane-1,7-diyl didecanoate is unique due to its longer ester chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s lipophilicity, making it more suitable for applications requiring hydrophobic interactions, such as in drug delivery and as a plasticizer.
Properties
CAS No. |
42236-09-9 |
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Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
7-decanoyloxyheptyl decanoate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-9-11-14-18-22-26(28)30-24-20-16-13-17-21-25-31-27(29)23-19-15-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
QMFBUVOXEZHEFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCCCCCOC(=O)CCCCCCCCC |
Origin of Product |
United States |
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